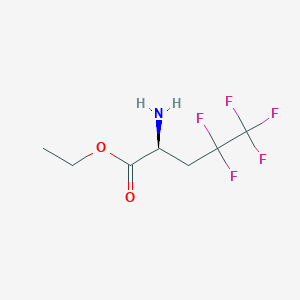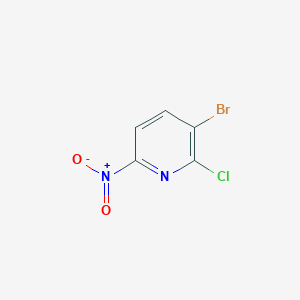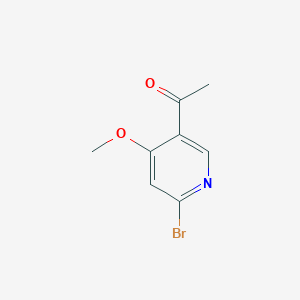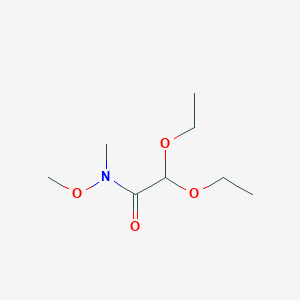
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of dihydropyrimidines This compound is characterized by the presence of a fluorine atom at the 5th position and a hydroxyl group at the 6th position on the dihydropyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorinated precursors and dihydropyrimidine derivatives.
Hydroxylation: The hydroxyl group at the 6th position is introduced through hydroxylation reactions, often using oxidizing agents such as hydrogen peroxide or osmium tetroxide.
Cyclization: The final step involves the cyclization of the intermediate compounds to form the dihydropyrimidine ring structure under controlled conditions, such as heating in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process optimization focuses on reaction time, temperature, and the use of efficient catalysts to maximize production efficiency.
化学反応の分析
Types of Reactions
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering the oxidation state of the fluorine and hydroxyl groups.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives, which can be further utilized in medicinal chemistry and other applications.
科学的研究の応用
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its unique chemical structure and biological activity.
Biology: It is used in studies related to enzyme inhibition and receptor binding, providing insights into molecular interactions and pathways.
Industry: The compound finds applications in the synthesis of advanced materials and as a building block for the development of new pharmaceuticals.
作用機序
The mechanism of action of (5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the hydroxyl group contributes to hydrogen bonding interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
(5R,6R)-5-Fluoro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione: Unique due to the presence of both fluorine and hydroxyl groups.
(5R,6R)-5-Fluoro-6-methoxydihydropyrimidine-2,4(1H,3H)-dione: Similar structure but with a methoxy group instead of a hydroxyl group.
(5R,6R)-5-Chloro-6-hydroxydihydropyrimidine-2,4(1H,3H)-dione: Contains a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of fluorine and hydroxyl groups, which imparts distinct chemical and biological properties compared to its analogs. This combination enhances its potential for various applications in medicinal chemistry and other fields.
特性
分子式 |
C4H5FN2O3 |
|---|---|
分子量 |
148.09 g/mol |
IUPAC名 |
(5R,6R)-5-fluoro-6-hydroxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C4H5FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1-2,8H,(H2,6,7,9,10)/t1-,2-/m1/s1 |
InChIキー |
AWONXBGDFDRWRH-JCYAYHJZSA-N |
異性体SMILES |
[C@H]1([C@H](NC(=O)NC1=O)O)F |
正規SMILES |
C1(C(NC(=O)NC1=O)O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Thiazolo[4,5-b]pyridine,2-(ethylsulfonyl)-6-methyl-](/img/structure/B13117675.png)



![7-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B13117699.png)


